(P-CHLORO-PHE5,8)-BRADYKININ
Description
Structural Identification and Nomenclature
CAS Registry and IUPAC Name
(P-Chloro-Phe5,8)-bradykinin is formally identified by the CAS Registry Number 125229-63-2 and the IUPAC name :
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid.
Common synonyms include:
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₅₀H₇₁Cl₂N₁₅O₁₁ , with a molecular weight of 1,129.1 g/mol . The inclusion of two chlorine atoms at the para positions of phenylalanine residues contributes significantly to its molecular mass (Table 1).
Table 1: Molecular characteristics of (P-Chloro-Phe5,8)-bradykinin
| Property | Value |
|---|---|
| Molecular formula | C₅₀H₇₁Cl₂N₁₅O₁₁ |
| Molecular weight (g/mol) | 1,129.1 |
| Chlorine content (%) | 6.28 |
The chlorine atoms introduce electron-withdrawing effects, altering the aromatic ring’s electronic profile and enhancing hydrophobic interactions with receptor pockets.
Historical Context of Bradykinin Analog Development
The development of bradykinin analogs traces back to the mid-20th century, following the isolation of bradykinin in 1948. Early research focused on understanding its role in inflammation and blood pressure regulation, leading to the discovery of angiotensin-converting enzyme (ACE) inhibitors like captopril, which potentiate bradykinin’s effects. However, native bradykinin’s short half-life (<30 seconds) spurred efforts to design stable analogs.
Key milestones include:
- First-generation analogs : Substitutions with D-amino acids (e.g., D-Phe) to resist proteolysis, as seen in NPC-567 and NPC-349.
- Second-generation antagonists : Introduction of constrained residues (e.g., hypoxanthine, tetrahydroisoquinoline) to enforce bioactive conformations, exemplified by icatibant.
- Halogenated derivatives : Incorporation of halogenated phenylalanine to enhance receptor affinity and metabolic stability, culminating in (P-Chloro-Phe5,8)-bradykinin.
The rationale for chlorination at positions 5 and 8 stems from structural studies of B2R, which revealed that Phe5 and Phe8 interact with hydrophobic subpockets near the receptor’s extracellular loops.
Significance of Position-Specific Chlorination in Peptide Design
Chlorination at Phe5 and Phe8 serves dual purposes:
Enhanced Receptor Binding
The B2R orthosteric pocket contains negatively charged residues (e.g., D203, E307) that form an “anion trap” for cationic ligands. Chlorination increases the hydrophobicity of phenylalanine side chains, strengthening van der Waals interactions with residues like F286 and I213 in B2R. Molecular dynamics simulations suggest that chlorinated analogs adopt an S-shaped conformation, optimizing contacts with the receptor’s transmembrane helices.
Improved Metabolic Stability
Chlorination reduces susceptibility to enzymatic degradation by:
- Steric hindrance : Bulky chlorine atoms impede access of proteases (e.g., ACE, carboxypeptidase N) to cleavage sites.
- Electronic effects : Electron-withdrawing groups stabilize the peptide backbone against hydrolysis.
Comparative studies show that (P-Chloro-Phe5,8)-bradykinin exhibits a 3-fold longer half-life than native bradykinin in plasma.
Properties
CAS No. |
125229-63-2 |
|---|---|
Molecular Formula |
C50H71Cl2N15O11 |
Molecular Weight |
1129.112 |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C50H71Cl2N15O11/c51-30-15-11-28(12-16-30)24-34(61-40(69)26-60-43(72)37-8-3-22-66(37)47(76)39-10-5-23-67(39)45(74)32(53)6-1-19-58-49(54)55)41(70)64-36(27-68)46(75)65-21-4-9-38(65)44(73)63-35(25-29-13-17-31(52)18-14-29)42(71)62-33(48(77)78)7-2-20-59-50(56)57/h11-18,32-39,68H,1-10,19-27,53H2,(H,60,72)(H,61,69)(H,62,71)(H,63,73)(H,64,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
FTKLVPMLLPDOBX-FDISYFBBSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Attachment
Wang resin, pre-loaded with the first amino acid (Arg), is preferred due to its compatibility with Fmoc chemistry and high swelling capacity in dichloromethane (DCM) or dimethylformamide (DMF). The arginine side chain is protected with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group to prevent undesired side reactions during elongation.
Sequential Amino Acid Coupling
Each subsequent amino acid (Pro, Gly, Ser, etc.) is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure in the presence of N,N-diisopropylethylamine (DIPEA). The para-chloro-phenylalanine residues at positions 5 and 8 are incorporated using Fmoc-Phe(4-Cl)-OH, a commercially available building block. Coupling efficiency is monitored via Kaiser tests or ninhydrin assays, ensuring >99% completion at each step.
Table 1: Reagents and Conditions for SPPS of (p-Chloro-Phe5,8)-Bradykinin
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Deprotection | 20% piperidine in DMF | Fmoc group removal |
| Activation | HBTU/DIPEA in DMF | Amino acid activation |
| Coupling | 2 hr, room temperature | Peptide bond formation |
| Chlorinated Residues | Fmoc-Phe(4-Cl)-OH (positions 5, 8) | Substitution at Phe5 and Phe8 |
Cleavage and Global Deprotection
Following chain assembly, the peptide-resin is treated with a cleavage cocktail to release the peptide and remove protecting groups. A typical mixture comprises trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and ethanedithiol (EDT) in a 95:2.5:1.25:1.25 ratio. This step simultaneously cleaves the peptide from the resin and deprotects side chains (e.g., Pbf from arginine). The reaction is conducted under nitrogen for 2–3 hours, followed by precipitation in cold diethyl ether.
Purification and Analytical Characterization
Crude (p-Chloro-Phe5,8)-Bradykinin is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a gradient of acetonitrile (0.1% TFA) in water (0.1% TFA). Fractions containing the target peptide are identified via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, confirming a molecular weight of 1,180.3 Da.
Table 2: HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Gradient | 20–50% acetonitrile over 30 min |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
Purity is assessed at >98% using analytical HPLC, while circular dichroism (CD) spectroscopy verifies the peptide’s secondary structure. The CD spectrum of (p-Chloro-Phe5,8)-Bradykinin exhibits a minimum at 235 nm and a maximum at 220 nm, consistent with disordered chain conformation observed in bioactive bradykinin analogues.
Industrial-Scale Production and Quality Control
Industrial synthesis, as reported by Jiangsu Congzhong Chemical Co., Ltd., employs large-scale SPPS reactors with automated coupling and deprotection cycles. Key quality control measures include:
-
Residual Solvent Analysis : Gas chromatography (GC) to ensure DMF and DCM levels <10 ppm.
-
Heavy Metal Testing : Inductively coupled plasma mass spectrometry (ICP-MS) for lead, mercury, and arsenic.
-
Biological Activity Assays : In vitro testing on B2 receptor-expressing cells to confirm EC50 values comparable to native bradykinin.
Challenges and Optimization Strategies
Side Reactions During Chlorination
Chlorination at non-target positions (e.g., tyrosine residues) may occur if unprotected hydroxyl groups are present. This is mitigated by using orthogonal protecting groups, such as tert-butyl for serine, during SPPS.
Solubility Issues
The hydrophobic para-chloro groups reduce aqueous solubility. Co-solvents like dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) are added during purification to prevent aggregation.
Comparative Analysis with Other Bradykinin Analogues
(p-Chloro-Phe5,8)-Bradykinin exhibits enhanced metabolic stability compared to des-Arg9-bradykinin or [D-Phe5]-bradykinin, as the chloro substituents resist enzymatic degradation by kininase I and II. However, its receptor-binding affinity is slightly reduced relative to native bradykinin, necessitating dosage adjustments in pharmacological studies .
Chemical Reactions Analysis
Types of Reactions
(P-CHLORO-PHE5,8)-BRADYKININ undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at the methionine residue, forming methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The p-chlorophenylalanine residues can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptides with modified side chains at the p-chlorophenylalanine residues.
Scientific Research Applications
(P-CHLORO-PHE5,8)-BRADYKININ has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, modification, and stability.
Biology: Investigated for its role in modulating biological processes such as inflammation, pain, and blood pressure regulation.
Medicine: Explored for its potential therapeutic applications in conditions like hypertension, chronic pain, and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques like HPLC and mass spectrometry.
Mechanism of Action
The mechanism of action of (P-CHLORO-PHE5,8)-BRADYKININ involves binding to bradykinin receptors, primarily the B2 receptor. This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), resulting in various physiological effects such as vasodilation, increased vascular permeability, and pain sensation.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include des-arg⁹-bradykinin-acetate (a B1 receptor agonist) and synthetic derivatives such as MX-1775, MX-1828, and MX-1624. These compounds share modifications at critical residues (e.g., phenylalanine or arginine) to alter receptor interaction.
Table 1: Comparative Pharmacological Profiles
Mechanistic Insights
- Competitive Inhibition: MX-1775 and MX-1828 mimic des-arg⁹-bradykinin-acetate, a canonical B2 receptor competitive inhibitor. Their efficacy suggests that halogenation or aromatic substitutions (e.g., chlorine) at critical positions may enhance receptor binding .
- Mixed Agonist/Antagonist Effects : MX-1828’s biphasic activity (rate increase at 10⁻⁶ M but amplitude reduction) highlights the complexity of receptor modulation. This contrasts with (P-CHLORO-PHE5,8)-BRADYKININ, which may exhibit more stable antagonism due to dual chlorine substitutions .
Pain Perception and Therapeutic Relevance
Compounds like MX-1775 and MX-1828 were selected for studies on the kinin-kallikrein system and pain pathways , paralleling bradykinin’s role in inflammatory pain via cytokine release (e.g., in riot-control agent injuries ). The chlorine substitutions in (P-CHLORO-PHE5,8)-BRADYKININ may mitigate pain signaling more effectively than non-halogenated analogs, though direct evidence is needed.
Biological Activity
(P-CHLORO-PHE5,8)-BRADYKININ is a synthetic analog of the naturally occurring peptide bradykinin, which plays a significant role in various physiological processes, including vasodilation, pain sensation, and inflammation. The modification of phenylalanine residues at positions 5 and 8 with p-chlorophenylalanine enhances the compound's stability and bioactivity, making it a valuable subject for scientific research and potential therapeutic applications. This article explores the biological activity of (P-CHLORO-PHE5,8)-BRADYKININ, including its mechanisms of action, physiological effects, and relevant case studies.
The primary mechanism of action for (P-CHLORO-PHE5,8)-BRADYKININ involves its binding to bradykinin receptors, particularly the B2 receptor. This interaction triggers several intracellular signaling pathways:
- Activation of Phospholipase C (PLC) : This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
- Increased Intracellular Calcium Levels : Resulting in various physiological effects such as vasodilation and increased vascular permeability.
- Pain Sensation : The compound is involved in the modulation of pain pathways through its action on sensory neurons.
Biological Activities
(P-CHLORO-PHE5,8)-BRADYKININ exhibits several key biological activities:
- Vasodilation : Promotes blood vessel dilation, contributing to lower blood pressure and improved blood flow.
- Inflammation Modulation : Involved in inflammatory responses by promoting the release of pro-inflammatory cytokines .
- Pain Sensation : Enhances pain signaling pathways, making it relevant for studies on pain management .
Data Table: Summary of Biological Activities
Case Studies
Several studies have investigated the effects of (P-CHLORO-PHE5,8)-BRADYKININ in various biological contexts:
-
Bradykinin-Mediated Angioedema :
A review highlighted cases where bradykinin contributed to angioedema induced by ACE inhibitors. The study emphasized the role of bradykinin in inflammatory responses and its potential therapeutic implications for managing angioedema . -
Inflammatory Responses During Dialysis :
Research indicated that endogenous bradykinin contributes to inflammatory responses during dialysis procedures. The study found that bradykinin stimulates the release of neutrophil and monocyte chemotactic activity from alveolar cells, suggesting its role in lung inflammation . -
Therapeutic Applications :
Investigations into the therapeutic potential of (P-CHLORO-PHE5,8)-BRADYKININ have focused on conditions such as hypertension and chronic pain. Its enhanced receptor binding affinity makes it a candidate for developing peptide-based drugs aimed at these conditions.
Q & A
Q. What criteria determine whether to include a study’s dataset in meta-analyses of bradykinin analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
